N-(3-cyclopropyl-3-hydroxypropyl)-3-(trifluoromethyl)benzamide
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Description
N-(3-cyclopropyl-3-hydroxypropyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C14H16F3NO2 and its molecular weight is 287.282. The purity is usually 95%.
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Scientific Research Applications
Single Molecule Magnets and Magnetic Studies :
- A study by Costes, Shova, & Wernsdorfer (2008) explored the synthesis of tetranuclear [Cu-Ln]2 complexes using a trianionic ligand related to benzamide derivatives. These complexes demonstrated properties of single molecule magnets (SMMs) due to the introduction of anisotropic lanthanide ions, offering potential applications in the field of molecular magnetism.
Antibacterial Activity :
- Research by Mobinikhaledi et al. (2006) showed that N-(3-Hydroxy-2-pyridyl)benzamides, a compound class closely related to the one , possess antibacterial activity against various bacteria, including Escherichia coli and Staphylococcus aureus. This indicates a potential for the development of new antibacterial agents.
Supramolecular Chemistry :
- A study by Lightfoot et al. (1999) discussed N,N',N"-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide and its ability to form π-stacked rods encased in triply helical hydrogen bonded amide strands. This demonstrates the compound's significance in the development of novel organizational motifs for supramolecular chemistry.
Synthesis and Functionalization in Organic Chemistry :
- Wang et al. (2009) discussed the use of Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, highlighting the role of benzamide derivatives in facilitating functional group transformations, crucial in medicinal chemistry and synthesis.
Studies on Molecular Structures and Pharmaceutical Applications :
- The research by Ishichi, Ikeura, & Natsugari (2004) on the synthesis of N-benzylcarboxamide derivatives of bicyclic compounds and their atropisomerism demonstrates the potential for creating novel pharmaceuticals, particularly for tachykinin NK1-receptor antagonists.
Catalytic Applications in Chemical Reactions :
- Song et al. (2010) explored the Rh-catalyzed oxidative coupling of benzamides and alkynes, showcasing the role of benzamide derivatives in the synthesis of polycyclic amides and their significance in organic synthesis and catalysis.
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c15-14(16,17)11-3-1-2-10(8-11)13(20)18-7-6-12(19)9-4-5-9/h1-3,8-9,12,19H,4-7H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLQLIUYAFIPDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C2=CC(=CC=C2)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.